Cas no 1795449-28-3 (3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1795449-28-3x500.png)
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- AKOS024572013
- 3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione
- 3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
- F6474-1968
- 3-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 1795449-28-3
- 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
-
- インチ: 1S/C15H15N3O6S2/c1-16-11-6-10(2-3-12(11)24-14(16)20)26(22,23)17-5-4-9(7-17)18-13(19)8-25-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3
- InChIKey: PMGCWTIOEJXIRB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=1)N(C)C(=O)O2)(N1CCC(C1)N1C(=O)SCC1=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 397.04022755g/mol
- どういたいしつりょう: 397.04022755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 751
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-1968-10μmol |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-20mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-15mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-25mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-30mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-3mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-5μmol |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-20μmol |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-4mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6474-1968-10mg |
3-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl}-1,3-thiazolidine-2,4-dione |
1795449-28-3 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dioneに関する追加情報
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: A Promising Compound in Medicinal Chemistry
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS No. 1795449-28-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties and have been widely studied for their role in the treatment of type 2 diabetes mellitus (T2DM).
The structure of 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is characterized by a thiazolidinedione core linked to a sulfonyl-substituted pyrrolidine moiety. The presence of the sulfonyl group and the pyrrolidine ring introduces additional functional groups that can enhance the compound's pharmacological properties, such as improved solubility, metabolic stability, and target specificity. The benzodioxole ring further contributes to the compound's overall rigidity and bioavailability.
Recent studies have highlighted the potential of 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in various therapeutic areas. One of the most promising applications is in the treatment of type 2 diabetes mellitus (T2DM). Thiazolidinediones are known to act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which play a crucial role in glucose metabolism and insulin sensitivity. By activating PPARγ, these compounds can improve insulin resistance and reduce hyperglycemia.
In addition to its potential in diabetes management, 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has shown promise in other areas such as neurodegenerative diseases. Research has indicated that this compound can exert neuroprotective effects by reducing oxidative stress and inflammation. These properties make it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 3-(1-((3-Methyl-2-o xo - 2 , 3 - dihydrobenzo [ d ] oxazol - 5 - y l ) sulfonyl ) pyrrolidin - 3 - y l ) thiazolidine - 2 , 4 - dione has also been extensively studied. Preclinical data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.
Furthermore, the safety profile of 3-(1-( ( 3 - Methyl - 2 - oxo - 2 , 3 - dihydrobenzo [ d ] oxazol - 5 - y l ) sulfonyl ) pyrrolidin - 3 - y l ) thiazolidine - 2 , 4 - dione has been evaluated in various preclinical models. Toxicity studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. This favorable safety profile supports its potential for further clinical development.
In conclusion, 3-(1-( ( 3 - Methyl - 2 - oxo - 2 , 3 - dihydrobenzo [ d ] oxazol - 5 - y l ) sulfonyl ) pyrrolidin - 3 - y l ) thiazolidine - 2 , 4 - dione (CAS No. 1795449-28-3) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing treatments for various diseases and conditions.
1795449-28-3 (3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione) 関連製品
- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)
- 510758-19-7(FAM alkyne, 5-isomer)
- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1528316-48-4(3-(2-methylpentyl)azetidine)
- 2728780-39-8(2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)



